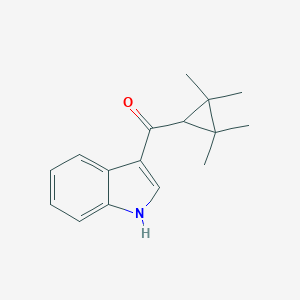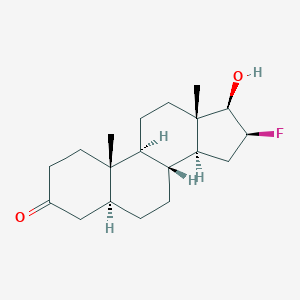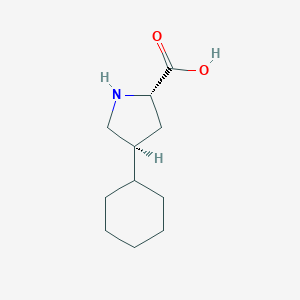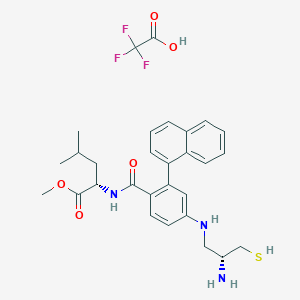
GGTI298 トリフルオロ酢酸塩
概要
説明
GGTI 298 トリフルオロ酢酸塩は、ゲラニルゲラニルトランスフェラーゼ I の阻害剤として知られる化学化合物です。この酵素はタンパク質の翻訳後修飾、特に特定のタンパク質へのゲラニルゲラニル基の付加に関与しており、その適切な機能に不可欠です。 GGTI 298 トリフルオロ酢酸塩は、G1 期における細胞周期の停止とヒト腫瘍細胞におけるアポトーシスの誘導の可能性について研究されています .
科学的研究の応用
GGTI 298 trifluoroacetate salt has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of geranylgeranyltransferase I in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of inhibiting protein geranylgeranylation on cell cycle progression and apoptosis.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting geranylgeranyltransferase I
作用機序
GGTI 298 トリフルオロ酢酸塩は、ゲラニルゲラニルトランスフェラーゼ I 酵素を阻害することでその効果を発揮します。この阻害は、標的タンパク質へのゲラニルゲラニル基の付加を阻止し、これはそれらの適切な局在化と機能に不可欠です。この化合物は、H-Ras の処理には影響を与えずに、Rap 1A の処理を特異的に阻害します。 この選択的阻害は、G1 期における細胞周期の停止を引き起こし、腫瘍細胞におけるアポトーシスを誘導します .
準備方法
合成経路と反応条件
GGTI 298 トリフルオロ酢酸塩の合成には、コア構造の調製から始まり、官能基の導入まで、複数のステップが関与します。主要なステップには以下が含まれます。
コア構造の形成: これは、N-[[4-(2-®-アミノ-3-メルカプトプロピル)アミノ]-2-ナフチルベンゾイル]ロイシンメチルエステルの合成を含みます。
トリフルオロ酢酸基の導入: これは、コア構造を制御された条件下でトリフルオロ酢酸と反応させることで達成されます.
工業生産方法
GGTI 298 トリフルオロ酢酸塩の工業生産には、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模な合成が含まれます。このプロセスには以下が含まれます。
バッチ処理: 大量の反応物を制御された環境で混合して反応させます。
化学反応の分析
反応の種類
GGTI 298 トリフルオロ酢酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。
還元: 還元反応は、化合物に存在する官能基を修飾できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります .
科学研究への応用
GGTI 298 トリフルオロ酢酸塩は、科学研究において幅広い用途があり、以下が含まれます。
化学: さまざまな生化学経路におけるゲラニルゲラニルトランスフェラーゼ I の役割を研究するためのツールとして使用されます。
生物学: 細胞生物学において、タンパク質のゲラニルゲラニル化の阻害が細胞周期の進行とアポトーシスに及ぼす影響を調査するために使用されます。
医学: 腫瘍細胞におけるアポトーシスを誘導する能力により、癌治療における潜在的な治療用途について検討されています。
類似化合物との比較
類似化合物
GGTI 297: 類似の特性を持つゲラニルゲラニルトランスフェラーゼ I のもう1つの阻害剤。
FTI-277: ファルネシルトランスフェラーゼの阻害剤であり、タンパク質のプレニル化にも影響を与えますが、別の酵素を標的にします。
ロナファーニブ: 臨床研究で使用されているファルネシルトランスフェラーゼ阻害剤
独自性
GGTI 298 トリフルオロ酢酸塩は、ゲラニルゲラニルトランスフェラーゼ I に対する高い特異性と、Rap 1A の処理を選択的に阻害する能力により、独自性があります。 この特異性は、タンパク質のプレニル化とその細胞周期制御とアポトーシスにおける役割に焦点を当てた研究において貴重なツールとなっています .
特性
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALKWJPZELDSKT-UFABNHQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582025 | |
| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180977-44-0 | |
| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of GGTI-298 and how does it interact with this target?
A1: GGTI-298 specifically targets GGTase-I. [] This enzyme catalyzes the transfer of a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate, to cysteine residues near the C-terminus of proteins, a process known as geranylgeranylation. GGTI-298 acts as a competitive inhibitor, binding to the enzyme's active site and preventing the geranylgeranylation of target proteins. []
Q2: Which protein families are primarily affected by GGTI-298's inhibitory action on GGTase-I?
A2: GGTI-298 primarily affects the prenylation of proteins belonging to the Rho family of small GTPases. [, , , ] These proteins play critical roles in various cellular processes, including cytoskeletal organization, cell signaling, cell motility, and gene expression.
Q3: What are the downstream consequences of inhibiting GGTase-I with GGTI-298?
A3: By inhibiting GGTase-I, GGTI-298 disrupts the proper localization and function of Rho GTPases. This leads to various cellular effects depending on the cell type and context, including:
- Inhibition of cell proliferation and induction of apoptosis: [, , , ] GGTI-298 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent. [, , , ]
- Disruption of cytoskeletal organization and cell morphology: [, , , ] GGTI-298 treatment often leads to alterations in cell shape, loss of actin stress fibers, and impaired cell adhesion and migration. These effects are crucial for understanding its potential in diseases involving abnormal cell motility and invasion, such as cancer metastasis.
- Modulation of signaling pathways: [, , , , , ] GGTI-298 can impact various signaling pathways, including those involving MAPK, AKT, and NF-κB, influencing cell survival, proliferation, and inflammatory responses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


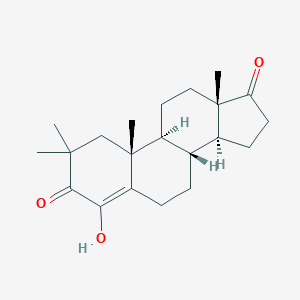





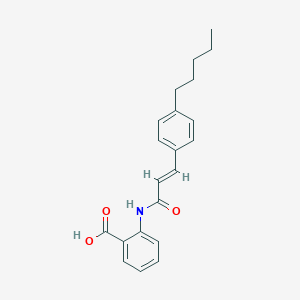

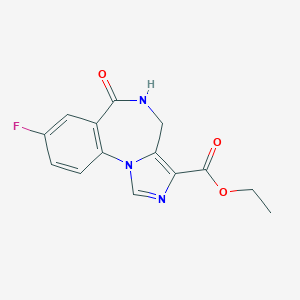
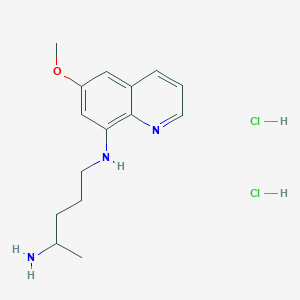
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
